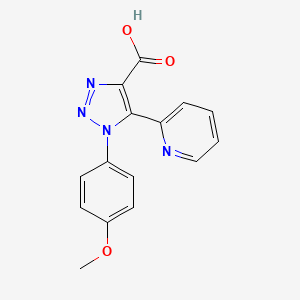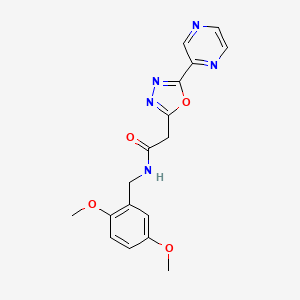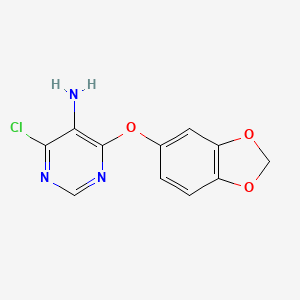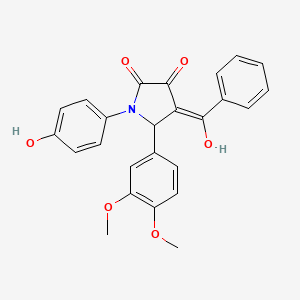![molecular formula C20H21N7O B14963481 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B14963481.png)
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound with a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and phenyl groups. Common reagents include pyridine, piperazine, and various amines. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s activity or specificity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.
Mécanisme D'action
The mechanism of action of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and survival, making it a potential therapeutic agent for diseases like cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known kinase inhibitor used to treat chronic myelogenous leukemia.
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases.
Nilotinib: A more selective kinase inhibitor with improved efficacy and safety profiles.
Uniqueness
4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors.
Propriétés
Formule moléculaire |
C20H21N7O |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-amino-N-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N7O/c21-18-16(19(28)24-15-6-2-1-3-7-15)14-23-20(25-18)27-12-10-26(11-13-27)17-8-4-5-9-22-17/h1-9,14H,10-13H2,(H,24,28)(H2,21,23,25) |
Clé InChI |
YGQOFQLPAZMPFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14963399.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone](/img/structure/B14963404.png)
![N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)
![N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B14963412.png)

![N-(3-chloro-4-fluorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14963424.png)
![4-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B14963431.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B14963442.png)

![N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B14963463.png)

![5-(4-bromobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963487.png)

